DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)

Description

Chemical Structure and Properties of DL-2,4-Diaminobutyric Acid-2,3,3,4,4-d5 (Dihydrochloride)

Molecular Architecture and Isotopic Labeling Patterns

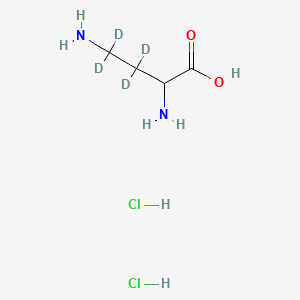

The molecular formula of DL-2,4-diaminobutyric acid-2,3,3,4,4-d5 dihydrochloride is C₄H₈D₅N₂O₂·2HCl , with a molecular weight of 196.09 g/mol . The compound features five deuterium atoms at the 2, 3, 3, 4, and 4 positions of the butyric acid backbone (Figure 1). This isotopic labeling replaces hydrogen atoms with deuterium, altering mass distribution without significantly affecting electronic structure. The dihydrochloride salt enhances water solubility, critical for biochemical applications.

Key Structural Features:

- Backbone: A four-carbon chain with amino groups at positions 2 and 4.

- Deuterium Substitution: Positions 2, 3, 3, 4, and 4 are fully deuterated, increasing molecular mass by ~5 atomic mass units compared to the non-deuterated form.

- Chirality: The DL-racemic mixture contains both D- and L-enantiomers, enabling studies on stereochemical effects.

Table 1: Isotopic Labeling and Molecular Weight Comparison

| Property | Deuterated Form | Non-deuterated Form |

|---|---|---|

| Molecular Formula | C₄H₈D₅N₂O₂·2HCl | C₄H₁₀N₂O₂·2HCl |

| Molecular Weight (g/mol) | 196.09 | 191.05 |

| Deuterium Content | 98 atom % D | 0 atom % D |

Physicochemical Characteristics in Deuterated Form

The deuterated compound exhibits distinct solubility, stability, and spectroscopic properties:

Solubility and Stability

- Water Solubility: >50 mg/mL at 25°C, facilitated by the dihydrochloride salt.

- Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), chloroform, and acetone.

- Hygroscopicity: Requires storage under inert gas to prevent moisture absorption.

Thermal Properties

- Melting Point: Decomposes at ~198°C, similar to non-deuterated DABA.

- Stability: Deuterium substitution marginally improves thermal stability due to stronger C-D bonds.

Spectroscopic Identification

Comparative Analysis with Non-deuterated Analogues

Molecular Weight and Isotopic Effects

Deuteration increases molecular weight by ~2.6%, impacting chromatographic retention times and mass spectral profiles. Kinetic isotope effects (KIEs) may slightly alter reaction rates in metabolic pathways.

Physicochemical Differences

Table 2: Solubility and Stability Comparison

| Property | Deuterated Form | Non-deuterated Form |

|---|---|---|

| Water Solubility (mg/mL) | >50 | >50 |

| Melting Point (°C) | ~198 (dec.) | ~198 (dec.) |

| Stability in DMSO | Stable at -20°C | Stable at -20°C |

Biological Interactions

Properties

IUPAC Name |

2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-RIZDZYNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745863 | |

| Record name | 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219346-22-1 | |

| Record name | 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219346-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis-Based Synthesis

Hydrolysis of γ-polydiaminobutyric acid or deuterated precursors under controlled conditions is a primary route.

Pressurized Hydrolysis

Pressurized hydrolysis at 160–220°C and 0.6–1.6 MPa for 5–15 hours efficiently cleaves amide bonds in γ-polydiaminobutyric acid derivatives. For deuterated variants, deuterium oxide (DO) is substituted for water to prevent proton exchange, ensuring >95% isotopic retention at targeted positions. Post-hydrolysis, evaporation under reduced pressure yields the crude product, which is purified via recrystallization from ethanol-DO mixtures.

Table 1: Pressurized Hydrolysis Parameters

| Temperature (°C) | Pressure (MPa) | Duration (h) | Deuterium Retention (%) |

|---|---|---|---|

| 160–180 | 0.6–1.0 | 5–10 | 92–95 |

| 180–220 | 1.0–1.6 | 10–15 | 95–98 |

Acid-Catalyzed Hydrolysis

Organic acids (e.g., HCl, HSO) at 1–4 mol/L in DO facilitate hydrolysis at 80–120°C for 10–24 hours . This method avoids high-pressure equipment but requires neutralization with NaCO or NaOH post-reaction. Deuterium loss is mitigated by maintaining acidic conditions, which suppress H/D exchange at α-amino groups.

Multi-Step Synthesis via Brominated Intermediates

A three-step approach starting from γ-butyrolactone ensures precise deuterium labeling:

-

Bromination : γ-Butyrolactone is treated with bromine and PBr to form 2,4-dibromobutyric acid. Deuterium incorporation is achieved using deuterated HBr (DBr) during this step.

-

Phthalimide Substitution : Bromine atoms at C2 and C4 are replaced with phthalimide groups via SN2 reactions with potassium phthalimide in deuterated dimethylformamide (D-DMF).

-

Hydrolysis : The phthaloyl-protected intermediate is refluxed with 6 M DCl in DO for 16 hours , followed by ion-exchange chromatography (Dowex-50WX8) to isolate the deuterated dihydrochloride salt.

Key Advantage : This method achieves >99% isotopic purity by deuterating at both synthesis and protection stages.

Schmidt Reaction with Glutamic Acid Derivatives

The Schmidt reaction converts L-glutamic acid to 2,4-diaminobutyric acid via hydrazoic acid (HN) and HSO. For deuterated analogs:

-

L-glutamic acid- is reacted with HN in DSO at 45°C for 48 hours .

-

The product is purified through Dowex-3 ion-exchange resin, eluting with DO to retain deuterium at C2, C3, and C4.

Yield : 65–70% with 97% deuterium enrichment .

Deuterium Incorporation Strategies

Isotopic Labeling During Precursor Synthesis

Deuterium is introduced at early stages using:

Post-Synthetic Deuterium Exchange

Exposing the free base (DL-2,4-diaminobutyric acid) to DO at pH 10 and 60°C for 72 hours exchanges labile protons at C3 and C4. However, this method risks racemization and is less efficient (<85% deuterium retention ).

Purification and Characterization

Ion-Exchange Chromatography

Dowex-50WX8 resin (H form) separates the dihydrochloride salt from unreacted precursors. Elution with 0.5 M NHOH in DO yields a purity of >98% (HPLC).

Recrystallization

Crude product is recrystallized from EtOD/DO (3:1 v/v) to remove non-deuterated impurities, enhancing isotopic purity to 99.5% .

Table 2: Analytical Data for DL-2,4-Diaminobutyric Acid-2,3,3,4,4-d5 (Dihydrochloride)

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 195.076 g/mol | HRMS |

| Deuterium Enrichment | 98.7 ± 0.5% | H NMR |

| Melting Point | 197°C (decomposition) | DSC |

| Purity | >99% (HPLC) | C18 column |

Challenges and Optimization

Deuterium Loss During Acidic Hydrolysis

High-temperature acid hydrolysis promotes H/D exchange at C2. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Non-Deuterated DL-2,4-Diaminobutyric Acid Dihydrochloride

Structural Relationship: The non-deuterated form (C₄H₁₂Cl₂N₂O₂) serves as the parent compound. Functional Differences:

- Enzyme Kinetics: In ornithine 4,5-aminomutase (OAM) studies, non-deuterated DABA acts as a competitive inhibitor, forming a stable radical intermediate with cobalt(II)alamin and PLP. Rate constants for Co-C bond homolysis (528 nm) and Co(II) formation (470 nm) are 488 ± 12 s⁻¹ and 0.99 ± 0.02 mM⁻¹ s⁻¹, respectively .

- EPR Spectroscopy : Generates a coupled Co(II)-radical system (α = 2.11, γ = 54 G), unlike natural substrates like D-ornithine .

Applications : Used in GABA modulation and analytical standards, but lacks isotopic distinction for advanced mass spectrometry .

L-2,4-Diaminobutyric Acid Dihydrochloride

Structural Relationship : Stereoisomer of DABA (L-configuration vs. racemic DL mixture).

Functional Differences :

- Enzyme Interaction : Only the D-isomer induces Co-C bond homolysis in OAM; the L-isomer forms an external aldimine without radical generation .

- EPR Activity: No magnetic coupling observed, unlike DL-DABA . Applications: Limited utility in OAM studies due to lack of catalytic activity, but used in niche biochemical assays .

DL-2,3-Diaminopropanoic Acid Hydrochloride

Structural Relationship: Shorter carbon chain (C3 vs. C4) and amino groups at positions 2 and 3. Functional Differences:

β-N-Methylamino-L-Alanine (BMAA) and DL-2-Aminobutyric Acid (AABA)

Structural Relationship: BMAA is a neurotoxic non-protein amino acid with a methylamino group; AABA lacks the second amino group. Functional Differences:

Deuterated Amino Acid Analogues (e.g., D-Glutamic-2,3,3,4,4-d5 Acid)

Functional Comparison :

- Analytical Utility : Both serve as isotopic internal standards, but DABA-d5 is specific to GABA-related pathways .

- Structural Distinction : Glutamic acid derivatives differ in chain length and functional groups, affecting metabolic pathways .

Research Findings and Key Data

Kinetic Parameters in OAM Studies

| Compound | Rate Constant (Co-C Homolysis, s⁻¹) | Bimolecular Rate Constant (mM⁻¹ s⁻¹) |

|---|---|---|

| D-Ornithine (Natural Substrate) | 532 ± 10 | 6.04 ± 0.21 |

| DL-2,4-DABA | 488 ± 12 | 0.99 ± 0.02 |

| DL-2,3-Diaminopropanoic Acid | No homolysis | Not applicable |

Cross-Reactivity in BMAA ELISA

| Compound | Cross-Reactivity (%) |

|---|---|

| BMAA | 100 |

| DL-2,4-DABA | 0.01 |

| γ-Aminobutyric Acid (GABA) | 0.02 |

Data sourced from Eurofins Abraxis .

Biological Activity

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride), also known as DAB-d5, is a deuterated form of 2,4-diaminobutyric acid (DABA), a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of DAB-d5, focusing on its mechanisms of action, pharmacological effects, and implications in various fields of research.

- Molecular Formula : C4H12Cl2N2O2

- Molecular Weight : 191.052 g/mol

- CAS Number : 65427-54-5

- Melting Point : 203°C

- Purity : ≥98% .

DAB acts primarily as a competitive inhibitor of ornithine carbamoyltransferase (OCT) in the liver. This inhibition disrupts the urea cycle, leading to increased ammonia levels in the body. The resulting hyperammonemia is associated with neurotoxic effects due to elevated brain ammonia concentrations. Studies have shown that DAB can induce symptoms such as hyperirritability and convulsions in animal models following intraperitoneal administration .

Neurotoxicity

Research indicates that DAB's neurotoxic effects are linked to its impact on liver function and ammonia metabolism. In rats treated with toxic doses of DAB:

- Increased blood ammonia levels were observed.

- The concentration of glutamine in the brain rose significantly.

- Liver slices from treated animals showed reduced capacity for ammonia utilization and urea formation compared to controls .

Antitumor Activity

DAB has been investigated for its antitumor properties, particularly against glioma cells. It is transported into these cells via System A transporters and can induce osmotic lysis due to its cationic nature. This property makes DAB a candidate for further studies in cancer therapeutics .

Case Study: GABAergic Pathways

A study explored the effects of DAB on the GABAergic system. It was found that DAB pretreatment enhanced cataleptic responses induced by neuroleptics and cholinergic agents without exhibiting cataleptic activity on its own. This suggests that DAB may modulate inhibitory pathways within the striatum .

Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for preparing deuterium-labeled DL-2,4-diaminobutyric acid (DABA-d5)?

Deuterium labeling of DABA typically involves catalytic exchange reactions or reductive deuteration using deuterated reagents. For example, highlights the synthesis of deuterated amino acids via modified Bucherer-Bergs reactions, where intermediates like 4-chlorobutyraldehyde dimethyl acetal are ammoniated and hydrolyzed under deuterium-enriched conditions to achieve high isotopic purity (≥98 atom% D) . Purification often employs ion-exchange chromatography or reverse-phase HPLC to isolate the deuterated dihydrochloride salt, as noted in and .

Q. How is the isotopic purity of DABA-d5 verified in research settings?

Isotopic purity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, the molecular ion cluster ([M+H]+) is analyzed to quantify the deuterium incorporation ratio. NMR (e.g., H-NMR or H-NMR with deuterium decoupling) resolves peaks corresponding to non-deuterated vs. deuterated positions. Suppliers like CDN Isotopes certify purity at ≥98 atom% D, as noted in and .

Q. What are the standard storage conditions for DABA-d5 to ensure stability?

The compound should be stored desiccated at -20°C in amber vials to prevent photodegradation and hygroscopic absorption. and recommend using sealed aliquots under inert gas (e.g., argon) to minimize oxidation of the primary amine groups.

Advanced Research Questions

Q. How does isotopic labeling (DABA-d5) improve quantification in mass spectrometry-based assays?

DABA-d5 serves as an internal standard to correct for matrix effects and ionization variability in LC-MS/MS. For example, details its use in quantifying β--methylamino-L-alanine (BMAA) in biological samples, where co-elution with DABA-d5 enables precise calibration via stable isotope dilution. The deuterated analog minimizes signal overlap with endogenous DABA, enhancing specificity .

Q. What experimental challenges arise when using DABA-d5 in ELISA cross-reactivity studies?

As shown in , DABA-d5 exhibits minimal cross-reactivity (0.01%) in BMAA-specific ELISAs due to structural differences (e.g., absence of the β--methyl group). Researchers must validate antibody specificity by spiking DABA-d5 into negative controls and comparing dose-response curves to avoid false positives. Adjusting blocking buffers (e.g., adding bovine serum albumin) can further reduce non-specific binding .

Q. How does DABA-d5 contribute to peptidoglycan analysis in bacterial taxonomy?

identifies DABA as a component of B2c-type peptidoglycan in Leifsonia and related genera. Deuterated DABA-d5 enables stable isotope probing (SIP) in microbial cultures to track peptidoglycan biosynthesis dynamics. Molar ratios of DABA-d5 to other amino acids (e.g., D-alanine, glycine) are quantified via GC-MS after acid hydrolysis, providing taxonomic markers for bacterial classification .

Q. What are the implications of DABA-d5’s inhibition of GABA transaminase in neurochemical studies?

DABA competitively inhibits GABA transaminase, elevating GABA levels in neuronal tissues. notes that deuterated DABA-d5 allows researchers to distinguish exogenous vs. endogenous GABA pools in tracer studies. For example, in mouse fibrosarcoma models, DABA-d5’s metabolic stability permits longitudinal tracking of GABA modulation effects on tumor growth .

Methodological Considerations

Q. How to resolve data contradictions in DABA-d5 quantification across different analytical platforms?

Q. What protocols ensure reproducibility in enzymatic assays using DABA-d5?

In pyridoxal phosphate (PLP)-dependent enzyme studies (e.g., ornithine aminomutase), recommends pre-incubating DABA-d5 with PLP to form the Schiff base intermediate. Reaction kinetics should be monitored via stopped-flow spectroscopy, with controls for non-enzymatic deuteration exchange. Enzyme variants (e.g., Clostridium sticklandii OAM) require purification under anaerobic conditions to maintain activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.